3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide
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Overview
Description
3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzofuran Core: Starting with a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran core.
Introduction of Amido Group: The amido group can be introduced through acylation reactions using reagents like acyl chlorides or anhydrides.
Substitution Reactions: The ethoxyphenyl and diphenylacetamido groups can be introduced via substitution reactions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be used to modify the amido group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper iodide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could lead to amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, benzofuran derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
Medicinally, compounds similar to 3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide are investigated for their therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, such compounds may be used in the development of new materials, dyes, and as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, benzofuran derivatives exert their effects by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The molecular targets could include kinases, proteases, or other critical enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-diphenylacetamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
- 3-(2,2-diphenylacetamido)-N-(2-chlorophenyl)-1-benzofuran-2-carboxamide
- 3-(2,2-diphenylacetamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
Uniqueness
The uniqueness of 3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide lies in its specific substituents, which can influence its biological activity, solubility, and overall pharmacokinetic properties. The ethoxyphenyl group, for example, may enhance its lipophilicity and membrane permeability compared to other similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
3-[(2,2-diphenylacetyl)amino]-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O4/c1-2-36-26-20-12-10-18-24(26)32-31(35)29-28(23-17-9-11-19-25(23)37-29)33-30(34)27(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-20,27H,2H2,1H3,(H,32,35)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELGULUMGCTHHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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